6-O-Methyl-2',4''-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin is a key intermediate in the synthesis of Clarithromycin, a semi-synthetic macrolide antibiotic. [, , , , , , , , , , , , ] This compound is a derivative of Erythromycin A, modified with specific protecting groups to achieve regioselective methylation at the 6-OH position. [, , ]
The Intermediate of Clarithromycin is a crucial compound in the synthesis of Clarithromycin, a second-generation macrolide antibiotic. This intermediate, specifically Erythromycin A 9-oxime, plays a significant role in enhancing the antibacterial properties and pharmacokinetic profile of Clarithromycin compared to its predecessor, Erythromycin. The development of this intermediate has been instrumental in addressing the limitations of traditional macrolides, particularly their instability in acidic environments, which affects bioavailability.
The Intermediate of Clarithromycin is classified as a synthetic organic compound derived from Erythromycin. It is primarily obtained through chemical modifications involving hydroxylamine, which converts Erythromycin into its oxime derivative. This compound is recognized for its importance in the pharmaceutical industry, particularly in the production of Clarithromycin, which is marketed under the brand name Biaxin®.
The synthesis of the Intermediate of Clarithromycin involves several key steps:
The molecular formula for the Intermediate of Clarithromycin (Erythromycin A 9-oxime) is C_49H_96N_2O_{14}Si_2. Its structure consists of a macrolide ring system with a hydroxylamine moiety at the C-9 position, which significantly influences its reactivity and interaction with bacterial ribosomes.
The primary chemical reaction involved in synthesizing the Intermediate of Clarithromycin is the nucleophilic attack of hydroxylamine on the carbonyl group of Erythromycin A, leading to the formation of Erythromycin A 9-oxime. This reaction can be represented as follows:
The reaction conditions, such as temperature and pH, are critical for optimizing yield and minimizing side reactions that lead to impurities .
Clarithromycin exerts its antibacterial effects primarily through inhibition of bacterial protein synthesis. The Intermediate of Clarithromycin plays a pivotal role in this mechanism by facilitating the formation of Clarithromycin, which binds to the 50S subunit of bacterial ribosomes. This binding obstructs peptide bond formation during translation, effectively halting bacterial growth.
The Intermediate of Clarithromycin serves multiple purposes within scientific research and pharmaceutical applications:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3